molecular formula C17H25ClN2OS B4745982 5-chloro-N'-cyclododecylidene-2-thiophenecarbohydrazide

5-chloro-N'-cyclododecylidene-2-thiophenecarbohydrazide

Cat. No.: B4745982
M. Wt: 340.9 g/mol
InChI Key: HCYSAERMZTYMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N'-cyclododecylidene-2-thiophenecarbohydrazide is a compound that has gained significant attention from the scientific community due to its potential uses in various fields. It is a chemical compound that belongs to the class of hydrazides and is known for its unique chemical properties. The compound has been extensively studied for its potential applications in the fields of medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of 5-chloro-N'-cyclododecylidene-2-thiophenecarbohydrazide is not fully understood. However, studies have suggested that the compound exerts its cytotoxic effects by inducing cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. The compound has been shown to induce oxidative stress in cancer cells, which leads to cell death. It has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, which can lead to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-N'-cyclododecylidene-2-thiophenecarbohydrazide in lab experiments is its unique chemical properties. The compound has been shown to have cytotoxic effects on various cancer cell lines, which makes it a potential candidate for the development of anti-tumor agents. However, one of the limitations of using the compound is its toxicity. Studies have shown that the compound can be toxic to normal cells at high concentrations, which can limit its potential use in clinical applications.

Future Directions

There are several future directions for the study of 5-chloro-N'-cyclododecylidene-2-thiophenecarbohydrazide. One of the future directions is the development of new synthetic methods for the compound. Another future direction is the study of the compound's potential use in the development of new anti-tumor agents. Further studies are also needed to understand the mechanism of action of the compound and its potential use in the treatment of inflammatory diseases.

Scientific Research Applications

5-chloro-N'-cyclododecylidene-2-thiophenecarbohydrazide has shown potential applications in various fields of scientific research. In the field of medicine, it has been studied for its potential use as an anti-tumor agent. Studies have shown that the compound has cytotoxic effects on various cancer cell lines, including lung cancer, breast cancer, and colon cancer. The compound has also been studied for its potential use as an anti-inflammatory agent.

Properties

IUPAC Name

5-chloro-N-(cyclododecylideneamino)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2OS/c18-16-13-12-15(22-16)17(21)20-19-14-10-8-6-4-2-1-3-5-7-9-11-14/h12-13H,1-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYSAERMZTYMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=NNC(=O)C2=CC=C(S2)Cl)CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N'-cyclododecylidene-2-thiophenecarbohydrazide
Reactant of Route 2
Reactant of Route 2
5-chloro-N'-cyclododecylidene-2-thiophenecarbohydrazide
Reactant of Route 3
Reactant of Route 3
5-chloro-N'-cyclododecylidene-2-thiophenecarbohydrazide
Reactant of Route 4
Reactant of Route 4
5-chloro-N'-cyclododecylidene-2-thiophenecarbohydrazide
Reactant of Route 5
5-chloro-N'-cyclododecylidene-2-thiophenecarbohydrazide
Reactant of Route 6
5-chloro-N'-cyclododecylidene-2-thiophenecarbohydrazide

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